molecular formula C14H22N2O4S B2517470 tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate CAS No. 2174001-38-6

tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate

Cat. No.: B2517470
CAS No.: 2174001-38-6
M. Wt: 314.4
InChI Key: XAFRMKYOOSQFAE-UHFFFAOYSA-N
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Description

tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate (CAS 2174001-38-6) is a chemical compound with a molecular formula of C14H22N2O4S and a molecular weight of 314.40 g/mol . This complex organic molecule features a thiazole core, a key scaffold in medicinal chemistry, which is substituted at the 5-position with a hydroxymethyl group bearing a tetrahydro-2H-pyran-3-yl moiety . The presence of the tert-butyl carbamate (Boc) group at the 2-position of the thiazole ring serves to enhance steric protection and modulate the compound's solubility properties, making it a valuable intermediate in organic synthesis . The structural features of this compound make it a valuable intermediate for researchers in medicinal chemistry, particularly for the exploration of new synthetic pathways and the development of novel molecules . Its unique architecture, combining thiazole and tetrahydropyran rings, allows it to serve as a key building block for probing enzyme interactions and studying metabolic pathways . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

tert-butyl N-[5-[hydroxy(oxan-3-yl)methyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(18)16-12-15-7-10(21-12)11(17)9-5-4-6-19-8-9/h7,9,11,17H,4-6,8H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFRMKYOOSQFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2CCCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the tetrahydropyran moiety and the tert-butyl carbamate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the thiazole ring can produce various thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring and tetrahydropyran moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The tetrahydro-2H-pyran-3-yl group in the target compound introduces a saturated oxygen-containing heterocycle, which may enhance solubility compared to aromatic substituents in 2f–2k. However, steric bulk from the pyran ring could reduce binding affinity in enzyme-targeted applications .
  • Synthetic Yields : Aromatic substituents (e.g., 2h, 58% yield) are synthesized more efficiently than bulkier groups like CF3 (2f, 31% yield). The target compound’s yield would depend on the accessibility of tetrahydro-2H-pyran-3-yl precursors.

Analogues with Modified Thiazole Substituents ()

lists tert-butyl carbamates with substituents at the 4-position of the thiazole ring:

Compound ID (CAS) Substituent Structural Similarity Key Properties
494769-44-7 4-(hydroxymethyl) 0.77 Polar group enhances H-bonding
170961-15-6 Unsubstituted (H) 0.88 Simplest analog; lower steric hindrance

Key Observations :

  • Positional Isomerism : The target compound’s 5-substituted hydroxymethyl group contrasts with 4-substituted analogs in . This positional difference may alter electronic properties (e.g., dipole moments) and biological interactions .

Sulfonyl and Biphenyl Derivatives ()

Compounds like tert-Butyl ((5-((5-(methylsulfonyl)-[1,1′-biphenyl]-3-yl)sulfonyl)thiazol-2-yl)methyl)carbamate () incorporate sulfonyl and biphenyl groups, which confer distinct electronic and steric profiles. Compared to the target compound:

  • Biological Relevance : Sulfonyl derivatives in target lysyl oxidases (LOX/LOXL2), suggesting that the target compound’s pyranyl group might be tailored for similar enzyme interactions .

Biological Activity

tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the management of metabolic disorders such as type 2 diabetes mellitus. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a tetrahydropyran moiety, and a tert-butyl carbamate functional group. This unique structural configuration is crucial for its biological activity and interactions with various molecular targets.

The primary mechanism through which this compound exerts its effects is as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that plays a significant role in glucose metabolism by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound prolongs the action of GLP-1, leading to enhanced insulin secretion and reduced blood glucose levels in diabetic patients .

Biological Activity

Research indicates that this compound shows promising activity against several biological targets:

  • Antidiabetic Effects : The inhibition of DPP-4 leads to improved glycemic control in preclinical models of type 2 diabetes.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects, which could be beneficial in metabolic syndrome contexts.
  • Enzyme Interactions : Its structural features allow it to interact with various enzymes involved in metabolic pathways, making it a valuable tool for studying these interactions .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits DPP-4 activity with an IC50 value indicative of its potency. Specific studies have reported IC50 values around 0.55 µM, showcasing its potential as a therapeutic agent .

Animal Models

Studies conducted on diabetic animal models have shown that administration of the compound results in significant reductions in fasting blood glucose levels and improvements in insulin sensitivity. These findings support its potential application in clinical settings for managing diabetes .

Comparative Analysis

A comparison with other DPP-4 inhibitors highlights the unique properties of this compound:

Compound NameIC50 (µM)Mechanism of ActionNotes
This compound0.55DPP-4 InhibitionPromising preclinical data
Sitagliptin0.7DPP-4 InhibitionClinically approved
Saxagliptin0.6DPP-4 InhibitionClinically approved

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the thiazole ring.
  • Introduction of the tetrahydropyran moiety.
  • Addition of the tert-butyl carbamate group.

These steps require careful control of reaction conditions to optimize yield and purity .

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